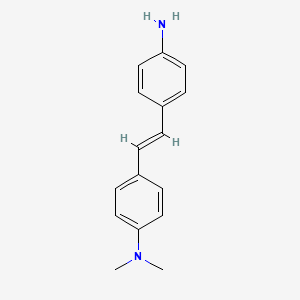

4-Amino-4'-(N,N-dimethylamino)stilbene

Description

Overview of Conjugated Organic Chromophores in Materials Science

Conjugated organic chromophores are a class of molecules characterized by alternating single and multiple bonds, which results in a system of delocalized π-electrons. wikipedia.org This electronic structure is the foundation of their unique optical and electronic properties, making them central to advancements in materials science. acs.org These molecules are essentially the light-absorbing parts of a compound and are responsible for its color. wikipedia.org The extended π-conjugation allows for the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, leading to a wide array of applications. In materials science, these chromophores are integral components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. acs.orgnih.gov The ability to synthetically modify the structure of these molecules allows for precise tuning of their properties, a significant advantage over many inorganic materials. acs.orgscielo.org.mx

Significance of Stilbene (B7821643) Core in Photophysics and Materials Chemistry

The stilbene core, consisting of two phenyl rings linked by an ethylene (B1197577) bridge, is a fundamental building block in the fields of photophysics and materials chemistry. Its defining characteristic is the phenomenon of trans-cis (or E/Z) photoisomerization, where absorption of light can induce a rotation around the central carbon-carbon double bond, converting the trans isomer to the cis isomer, and vice versa. mdpi.comresearchgate.net This reversible photochemical reaction is a cornerstone of photochemistry and has been extensively studied. nih.govacs.orgacs.org The photophysical properties of stilbene and its derivatives, such as fluorescence and isomerization quantum yields, are highly sensitive to their environment and substitution patterns. acs.orgrsc.org This sensitivity makes them excellent probes for studying molecular environments and has led to their use in developing photo-switchable materials, molecular machines, and photosensitive polymers. mdpi.comresearchgate.net

Rational Design of Donor-Acceptor Stilbenes: A Focus on 4-Amino-4'-(N,N-dimethylamino)stilbene

A particularly important class of stilbene derivatives is the "donor-acceptor" or "push-pull" stilbenes. scielo.org.mx In these systems, the stilbene bridge is functionalized with an electron-donating group (D) at one end and an electron-accepting group (A) at the other. This arrangement creates a significant intramolecular charge transfer (ICT) character upon photoexcitation. The compound This compound is a quintessential example of this design. It features a strong electron-donating dimethylamino group (-N(CH3)2) and a moderately donating amino group (-NH2). While both are donors, the dimethylamino group is significantly stronger, creating a "push-push" or, more accurately, a strong donor-weaker donor system that still exhibits significant charge transfer characteristics.

This strategic placement of functional groups leads to a large change in dipole moment between the ground and excited states, which is a key determinant for second-order nonlinear optical (NLO) activity. aip.orgacs.org The push-pull architecture enhances properties like solvatochromism, where the color of the compound changes with the polarity of the solvent, and two-photon absorption. nih.govresearchgate.net The rational design of such molecules, exemplified by this compound, allows researchers to fine-tune the electronic and optical properties for specific applications, such as in electro-optic modulators and as fluorescent probes. researchgate.netnih.gov

Academic Research Context and Scope of Investigation

The study of this compound and similar donor-acceptor chromophores is a vibrant area of academic research. nih.gov Investigations typically focus on understanding the fundamental relationships between molecular structure and photophysical properties. acs.org Researchers explore how variations in the donor and acceptor strengths, the nature of the conjugated bridge, and the surrounding environment (like solvent polarity or inclusion in a host matrix) affect the molecule's absorption, fluorescence, and photoisomerization behavior. acs.orgnih.govresearchgate.netchemrxiv.org The scope of these investigations includes detailed spectroscopic analysis, quantum chemical calculations to model the electronic structure and transitions, and the synthesis of new derivatives to optimize specific properties. acs.orgresearchgate.net The ultimate goal is to build a comprehensive understanding that guides the development of new materials with tailored optical and electronic functionalities for next-generation technologies. researchgate.net

Research Findings and Data

Photophysical Properties

The photophysical characteristics of donor-acceptor stilbenes are highly dependent on their environment. The following table summarizes typical photophysical data for related donor-acceptor stilbenes, illustrating the effect of solvent polarity on absorption and emission maxima. A pronounced shift to longer wavelengths (red-shift) in both absorption and emission is generally observed as solvent polarity increases, a phenomenon known as positive solvatochromism. This is indicative of a more polar excited state compared to the ground state.

Table 1: Representative Solvatochromic Data for a Donor-Acceptor Stilbene Derivative in Various Solvents (Note: Data is illustrative for a typical donor-acceptor stilbene and may not be specific to this compound)

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Toluene | 33.9 | ~350 | ~430 | ~5500 |

| Dichloromethane | 41.1 | ~365 | ~480 | ~7500 |

| Acetonitrile | 45.6 | ~370 | ~520 | ~9000 |

| Methanol | 55.4 | ~375 | ~540 | ~9800 |

The Stokes shift, the difference in energy between the absorption and emission maxima, increases significantly with solvent polarity, reflecting the stabilization of the polar excited state in polar solvents. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[4-(dimethylamino)phenyl]ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHSJPKVJSMRDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066807 | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22525-43-5 | |

| Record name | 4-[2-(4-Aminophenyl)ethenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22525-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-(4-aminophenyl)ethenyl)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022525435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization

Established Synthetic Pathways for 4-Amino-4'-(N,N-dimethylamino)stilbene

The synthesis of the this compound backbone is primarily achieved through several key organic reactions. These pathways offer versatility in terms of starting materials and reaction conditions.

Wittig Reaction and its Variations

The Wittig reaction is a widely used and versatile method for creating the carbon-carbon double bond of the stilbene (B7821643) ethylene (B1197577) bridge. wiley-vch.denih.gov The classic approach involves the reaction of a phosphorus ylide, generated from a phosphonium (B103445) salt, with a carbonyl compound such as an aldehyde. nih.govfu-berlin.de For the synthesis of this compound, two primary routes are feasible:

Route A: The reaction of the ylide derived from 4-(N,N-dimethylamino)benzyltriphenylphosphonium halide with 4-aminobenzaldehyde (B1209532).

Route B: The reaction of the ylide derived from 4-aminobenzyltriphenylphosphonium halide with 4-(N,N-dimethylamino)benzaldehyde.

The reaction typically proceeds by first preparing the phosphonium salt from the corresponding benzyl (B1604629) halide and triphenylphosphine (B44618). fu-berlin.de This salt is then deprotonated with a strong base to form the reactive ylide, which subsequently reacts with the aldehyde to yield the stilbene and triphenylphosphine oxide. nih.govfu-berlin.de This method is advantageous due to the ready availability of starting materials and its tolerance for a range of functional groups. fu-berlin.de The reaction often produces a mixture of (E)- and (Z)-isomers, with the trans-(E)-isomer frequently being the major product due to its greater thermodynamic stability. wiley-vch.deyoutube.com

A significant variation is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) ester instead of a phosphonium salt. wiley-vch.de The HWE reaction often provides better yields and easier separation of the water-soluble phosphate (B84403) byproduct compared to the triphenylphosphine oxide from the traditional Wittig reaction.

Table 1: Overview of Wittig Reaction for this compound Synthesis

| Feature | Description |

|---|---|

| Reactants | A phosphonium ylide (e.g., from 4-(N,N-dimethylamino)benzyltriphenylphosphonium halide) and an aryl aldehyde (e.g., 4-aminobenzaldehyde). |

| Key Steps | 1. Formation of phosphonium salt. 2. Deprotonation to form the ylide. 3. Reaction with aldehyde to form an oxaphosphetane intermediate. 4. Collapse of the intermediate to form the alkene and phosphine (B1218219) oxide. youtube.com |

| Isomer Formation | Typically yields a mixture of (E)- and (Z)-isomers. The (E)-isomer is often favored. wiley-vch.de |

| Variations | Horner-Wadsworth-Emmons (HWE) reaction using phosphonate esters. wiley-vch.de |

Heck Coupling and Related Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, provide a powerful route to stilbene derivatives. researchgate.net The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. liverpool.ac.uk To synthesize this compound, the following combinations could be employed:

Coupling of 4-iodo-N,N-dimethylaniline with 4-vinylaniline.

Coupling of 4-amino-1-iodobenzene with 4-vinyl-N,N-dimethylaniline.

Modern advancements in Heck catalysis include the use of highly active palladium/N-heterocyclic carbene (NHC) catalyst systems and microwave irradiation, which can lead to shorter reaction times and good to excellent yields. researchgate.netnih.gov A significant advantage of the Heck reaction is its high stereoselectivity, typically yielding the (E)-isomer of the stilbene. liverpool.ac.uk

Other related palladium-catalyzed reactions are also applicable. The Suzuki coupling, which pairs an arylboronic acid with an aryl halide, and the Stille coupling, using an organotin reagent, are effective for forming the bi-aryl bond necessary for subsequent stilbene synthesis steps or for direct C-C bond formation to build the stilbene skeleton. nih.govthieme-connect.com

Table 2: Heck Coupling for this compound Synthesis

| Feature | Description |

|---|---|

| Reactants | An aryl halide (e.g., 4-iodo-N,N-dimethylaniline) and an alkene (e.g., 4-vinylaniline). |

| Catalyst System | Typically a Palladium(0) source like Pd(OAc)₂ with a ligand (e.g., phosphine or NHC) and a base. researchgate.netorgsyn.org |

| Advantages | High stereoselectivity for the (E)-isomer, good functional group tolerance. liverpool.ac.uk |

| Related Couplings | Suzuki reaction (arylboronic acids), Stille reaction (organostannanes). nih.govnih.gov |

Knoevenagel Condensation and Post-Synthetic Modifications

The Knoevenagel condensation is another established method for forming the olefinic bond in stilbenes. nih.govresearchgate.net This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as a substituted phenylacetonitrile. nih.gov To approach the synthesis of this compound, one could react 4-(N,N-dimethylamino)benzaldehyde with 4-aminophenylacetonitrile.

This reaction is typically catalyzed by a base, with catalysts like potassium phosphate in ethanol (B145695) at room temperature proving effective and yielding exclusively the (E)-isomers in high yields. nih.govresearchgate.net A key feature of this pathway is that the initial product is an α-cyanostilbene derivative, specifically 4-amino-α-cyano-4'-(N,N-dimethylamino)stilbene. Therefore, a post-synthetic modification step, such as reductive decyanation, is required to remove the cyano group and yield the final target compound.

Table 3: Knoevenagel Condensation Pathway

| Feature | Description |

|---|---|

| Reactants | An aldehyde (e.g., 4-(N,N-dimethylamino)benzaldehyde) and an active methylene compound (e.g., 4-aminophenylacetonitrile). nih.gov |

| Catalyst | Typically a base, such as potassium phosphate or piperidine. nih.govtandfonline.com |

| Intermediate | Forms an α-cyano-stilbene derivative. |

| Post-Synthetic Step | Requires removal of the activating group (e.g., decyanation) to yield the final stilbene. |

Strategies for Derivatization and Structural Modification

The core structure of this compound can be chemically altered to introduce new functional groups or modify the existing framework. These modifications are crucial for tuning the compound's properties.

Introduction of Additional Substituents

Additional functional groups can be introduced onto the aromatic rings of the stilbene scaffold using two main approaches:

Functionalization of the Pre-formed Stilbene: Standard electrophilic aromatic substitution reactions can be performed on the this compound molecule. The amino (-NH₂) and dimethylamino (-NMe₂) groups are strong activating, ortho-, para-directing groups, which would direct incoming electrophiles to the positions ortho to these substituents.

Using Substituted Precursors: A more controlled and common method is to incorporate the desired substituents into the starting materials before the stilbene-forming reaction (Wittig, Heck, etc.). For instance, a substituted 4-aminobenzaldehyde or a functionalized 4-(N,N-dimethylamino)benzyl halide could be used in a Wittig synthesis to generate a specifically substituted final product. nih.gov

Derivatization can also occur at the nitrogen atoms. The primary amino group is particularly reactive and can be modified. For example, it can be alkylated, as seen in the synthesis of [¹¹C]4-N-Methylamino-4´-hydroxystilbene from a 4-amino-4´-hydroxystilbene precursor. nih.gov Reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) are specifically designed to derivatize primary amino groups for analytical purposes. nih.govresearchgate.net

Modifications on the Stilbene Ethylene Bridge

The ethylene bridge of the stilbene molecule is not immutable and can be functionalized to create more complex, substituted olefins. A key strategy involves a bromination-dehydrobromination sequence performed on the stilbene double bond to create a vinyl bromide. thieme-connect.com This bromostilbene intermediate is a versatile platform for further modification.

Using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, this vinyl bromide can be reacted with various organometallic reagents to introduce additional aryl or alkyl substituents onto the ethylene bridge. thieme-connect.com This process allows for the synthesis of tri- and even tetrasubstituted olefin derivatives, transforming the simple C=C bridge into a more sterically hindered and electronically diverse core.

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 4-aminobenzaldehyde |

| 4-(N,N-dimethylamino)benzaldehyde |

| 4-(N,N-dimethylamino)benzyltriphenylphosphonium halide |

| 4-aminobenzyltriphenylphosphonium halide |

| triphenylphosphine |

| triphenylphosphine oxide |

| 4-iodo-N,N-dimethylaniline |

| 4-vinylaniline |

| 4-amino-1-iodobenzene |

| 4-vinyl-N,N-dimethylaniline |

| 4-aminophenylacetonitrile |

| 4-amino-α-cyano-4'-(N,N-dimethylamino)stilbene |

| [¹¹C]4-N-Methylamino-4´-hydroxystilbene |

| 4-amino-4´-hydroxystilbene |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine |

| palladium acetate |

| potassium phosphate |

Functionalization of Amino and Dimethylamino Groups

The amino and dimethylamino moieties on the stilbene backbone are primary sites for chemical derivatization. The reactivity of the primary amino group (-NH2) allows for its conversion into a variety of functional groups. For instance, it can be transformed into an isothiocyanate group (-N=C=S). This conversion is typically achieved by reacting the amino-stilbene with reagents like thiophosgene (B130339) (CSCl2) in the presence of a base such as potassium carbonate. researchgate.net This particular functionalization is useful for introducing a reactive handle for conjugation with other molecules, for example, in the development of bioprobes. researchgate.net

Recent studies on other stilbene derivatives have shown that introducing basic substituents like imidazole (B134444) or morpholine (B109124) can enhance specific biological activities. nih.gov While not directly performed on this compound in the reviewed literature, these findings suggest that the primary amino group could be functionalized via reactions such as reductive amination to incorporate similar basic moieties. nih.gov

A summary of a representative functionalization reaction is presented below:

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | K₂CO₃, CSCl₂ | 4-Isothiocyanato-4'-(N,N-dimethylamino)stilbene | researchgate.net |

Optimization of Synthetic Yields and Stereoselectivity Control

The synthesis of stilbene derivatives often involves olefination reactions, where control over the yield and the stereochemistry of the central double bond is paramount. The E-(trans) and Z-(cis) isomers of stilbenes can exhibit different physical and biological properties, making stereoselective synthesis a key focus of research.

Several catalytic methods are employed for stilbene synthesis, including the Heck reaction, which couples aryl halides with alkenes. uliege.be The optimization of these reactions often involves screening different catalysts, bases, and solvents. For instance, the use of palladium salts with phosphine or phosphonium salt ligands has been shown to create highly active catalytic systems for Heck reactions, even with less reactive chloroarenes. uliege.be The addition of N,N-dimethylglycine has been reported to enhance the regioselectivity for the desired E-stilbene isomer. uliege.be

The Wittig reaction is another versatile method for constructing the stilbene backbone. nih.govrsc.org This reaction involves the coupling of a phosphonium ylide (derived from a benzyl halide) with a benzaldehyde (B42025) derivative. The choice of reagents and reaction conditions can influence the stereochemical outcome.

For achieving high stereoselectivity, specialized methods have been developed. A silver-mediated homocoupling of N-triftosylhydrazones has been demonstrated to produce trans-stilbenes with excellent stereoselectivity. acs.org This method is noted for its operational simplicity and broad substrate scope. acs.org

Furthermore, precise control over cis-trans isomerization is crucial, as the trans-isomer is generally more stable. lookchem.com Flow microreactors have emerged as a powerful tool for controlling rapid isomerizations. nih.govacs.org By precisely managing reaction times in the milliseconds to seconds range at low temperatures, it is possible to selectively synthesize either the cis- or trans-isomer in high yields. lookchem.comnih.govacs.org

The following table summarizes key aspects of optimizing stilbene synthesis:

| Synthetic Goal | Methodology | Key Optimization Parameters | Typical Outcome | Reference |

|---|---|---|---|---|

| High Yield of E-Stilbene | Palladium-catalyzed Heck Reaction | Palladium salt/ligand ratio, choice of base (e.g., Sodium acetate), solvent (e.g., N-methylpyrrolidinone), additives (e.g., N,N-dimethylglycine) | Good yields and high E-selectivity | uliege.be |

| High trans-Stereoselectivity | Silver-Catalyzed Self-Coupling of N-Triftosylhydrazones | Silver catalyst, substrate scope | Excellent stereoselectivity for trans-isomers | acs.org |

| Precise Isomer Control (cis or trans) | Flow Microreactor Synthesis | Reaction time (milliseconds to seconds), temperature (e.g., -50 °C) | High yields of either the desired cis- or trans-isomer | lookchem.comnih.govacs.org |

| Versatile Stilbene Backbone Construction | Wittig Reaction | Choice of phosphonium ylide and aldehyde, reaction conditions | Formation of stilbene skeleton, with potential for photoisomerization post-synthesis | nih.govrsc.org |

Advanced Spectroscopic Investigations and Photophysical Characterization

Electronic Absorption Spectroscopy

The absorption of ultraviolet-visible light by 4-Amino-4'-(N,N-dimethylamino)stilbene promotes the molecule from its electronic ground state (S₀) to an excited state (S₁). The characteristics of this absorption are sensitive to the molecule's structure and environment.

Analysis of Ground State Electronic Transitions (S₀ → S₁)

The principal electronic transition observed in the UV-visible absorption spectrum of this compound is the S₀ → S₁ transition. This transition is primarily of a π → π* character, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These orbitals are delocalized across the conjugated system, which includes the two phenyl rings and the central ethylenic double bond.

The electron-donating amino and dimethylamino groups increase the energy of the highest occupied molecular orbital (HOMO), leading to a bathochromic (red) shift in the absorption maximum compared to unsubstituted stilbene (B7821643). The National Institute of Standards and Technology (NIST) has recorded the UV/Visible spectrum for this compound, confirming its absorption in the ultraviolet-visible range. nist.gov In related donor-substituted stilbenes, such as 4,4'-bis(diarylamino)stilbene, the electronic transition involves significant charge delocalization across the entire molecule, a characteristic expected to be present in this compound as well. nih.gov

Solvatochromism and Environmental Effects on Absorption Spectra

Solvatochromism describes the shift in the position of a molecule's absorption or emission band in response to a change in solvent polarity. While extensive solvatochromic data for this compound is not widely published, the behavior can be inferred from general principles and studies on related compounds.

In donor-acceptor ("push-pull") stilbenes, a large red shift is typically observed in polar solvents due to the significant increase in dipole moment upon excitation. nih.gov However, for donor-donor systems like this compound, the change in dipole moment between the ground and excited state is expected to be less pronounced. Consequently, it is likely to exhibit less dramatic solvatochromism compared to its push-pull counterparts. The absorption spectrum can also be influenced by specific solute-solvent interactions, such as hydrogen bonding between the amino group and protic solvents.

Table 1: Expected Solvatochromic Effects on the Absorption Spectrum

| Solvent Property | Expected Effect on λmax | Rationale |

| Increasing Polarity | Minor to moderate bathochromic (red) shift | Stabilization of the slightly more polar excited state relative to the ground state. |

| Hydrogen Bond Donating (Protic) Solvents | Potential for additional shifts (blue or red) | Specific hydrogen-bonding interactions with the nitrogen atoms of the amino and dimethylamino groups can alter the ground and excited state energies. |

Influence of Molecular Conformation on Absorption Characteristics

The absorption properties of stilbenes are highly dependent on their molecular conformation, particularly the cis/trans isomerism around the central C=C double bond.

trans Isomer: The trans conformation is generally more planar, allowing for effective π-orbital overlap along the entire conjugated backbone. This extensive conjugation results in a lower energy π → π* transition and, therefore, an absorption maximum at a longer wavelength.

cis Isomer: The cis isomer suffers from steric hindrance between the two phenyl rings, forcing them to twist out of the plane of the ethylenic bridge. This twisting disrupts the π-conjugation, leading to a higher energy transition and a hypsochromic (blue) shift in the absorption spectrum compared to the trans isomer.

Furthermore, the orientation of the amino and dimethylamino groups relative to their respective phenyl rings can also modulate the absorption spectrum by affecting the degree of electronic communication between the donor groups and the stilbene core. acs.org

Steady-State Fluorescence Spectroscopy

Following excitation to the S₁ state, the molecule can relax by emitting a photon, a process known as fluorescence. The characteristics of this emission provide further insight into the nature of the excited state.

Emission Maxima and Spectral Band Shape Analysis

The fluorescence emission of stilbene derivatives typically occurs at a lower energy (longer wavelength) than their absorption, a phenomenon known as the Stokes shift. For donor-substituted stilbenes, the excited state often has some degree of intramolecular charge transfer (ICT) character, which can lead to a large Stokes shift, particularly in polar solvents.

While specific emission data for this compound is sparse, related bis-styrylbenzene derivatives featuring two donor groups are known to be highly photoluminescent. researchgate.net The emission spectrum's band shape is often broad and structureless in solution at room temperature, which is characteristic of molecules that undergo geometric relaxation and are subject to a range of solute-solvent interactions in the excited state.

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways.

For stilbenes, the primary non-radiative pathway competing with fluorescence is trans-cis isomerization in the excited state. nih.gov The efficiency of this isomerization is a key factor that governs the fluorescence quantum yield.

High Quantum Yield: If the energy barrier to twisting around the double bond in the excited state is high, isomerization is slow, allowing fluorescence to dominate. This is often seen in structurally rigid stilbenes or in viscous solvents. Related bis-stilbene derivatives with donor groups have been shown to exhibit high photoluminescence quantum yields. researchgate.net

Low Quantum Yield: If the barrier to isomerization is low, this non-radiative pathway is efficient, and the fluorescence quantum yield will be low. This is common for many flexible stilbenes in low-viscosity solvents.

The quantum yield of this compound would therefore be highly dependent on solvent viscosity and temperature, which influence the rate of molecular motion required for isomerization.

Table 2: Factors Influencing the Fluorescence Quantum Yield (ΦF) of this compound

| Factor | Condition | Expected Effect on ΦF | Mechanism |

| Molecular Structure | High barrier to excited-state twisting | Increase | Reduces the rate of the competing non-radiative trans-cis isomerization pathway. |

| Solvent Viscosity | High viscosity | Increase | Physically hinders the large-amplitude molecular motion required for isomerization. |

| Temperature | Low temperature | Increase | Reduces the thermal energy available to overcome the activation barrier for isomerization. |

| Solvent Polarity | Varies | Increase or Decrease | Can stabilize or destabilize the excited state, potentially altering the energy barriers for radiative and non-radiative decay pathways. acs.org |

Solvent-Dependent Emission Behavior and Solvatochromism

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. Push-pull stilbenes like this compound and its analogues exhibit pronounced solvatochromism due to a significant difference in the dipole moment between their electronic ground state (S₀) and first excited state (S₁).

Upon excitation, these molecules transition to a more polar, intramolecular charge transfer (ICT) state. In polar solvents, this excited state is stabilized by dipole-dipole interactions with the solvent molecules, leading to a lowering of its energy level. Conversely, the ground state is less affected. This energy gap reduction between the excited and ground states results in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths as solvent polarity increases.

For instance, studies on the closely related compound 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) show that its emission decreases significantly in highly polar solvents compared to nonpolar solvents like benzene (B151609) and toluene. acs.orgnih.gov This is because the polar environment stabilizes the polar charge-transfer state, which can facilitate non-radiative decay pathways. acs.orgnih.gov Similarly, the two-photon absorption (2PA) peak of DANS shifts systematically to longer wavelengths, from 834 nm in a low-polarity solvent to 892 nm in a highly polar one, directly reflecting the solvatochromic effect on the S₀ → S₁ transition. researchgate.net

The fluorescence quantum yield is also highly dependent on the solvent environment. For DANS, the fluorescence yield is reported to be as high as 0.53 in benzene but drops to 0.002 in dimethylformamide (DMF), a polar aprotic solvent. omlc.org This quenching in polar solvents is often attributed to the stabilization of the ICT state, which promotes competing non-radiative de-excitation processes like photoisomerization. researchgate.net In the case of 4-(dimethylamino)-4'-cyanostilbene (DCS), the absorption and emission spectra evolve systematically with solvent polarity, consistent with the behavior of a single, highly polar excited state. acs.org

Table 1: Solvent Effects on the Photophysical Properties of DANS

| Solvent | Dielectric Constant | Fluorescence Quantum Yield | 2PA Peak Wavelength (nm) |

|---|---|---|---|

| Pentane | 1.84 | 0.14 omlc.org | - |

| Benzene | 2.28 | 0.53 omlc.org | - |

| Isobutyl isobutyrate | 4 | - | 834 researchgate.net |

| Methylene (B1212753) Chloride | 8.93 | 0.008 omlc.org | - |

| Dimethylformamide (DMF) | 36.7 | 0.002 omlc.org | - |

| Dimethyl sulfoxide (B87167) (DMSO) | 48 | - | 892 researchgate.net |

Aggregation-Induced Emission (AIE) and Enhancement (AIEE) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. rsc.orgacs.org This is contrary to the typical aggregation-caused quenching (ACQ) effect observed in many conventional fluorophores. acs.org The mechanism behind AIE in stilbene derivatives is primarily attributed to the Restriction of Intramolecular Motion (RIM).

In dilute solutions, stilbene derivatives can undergo efficient non-radiative decay through intramolecular rotations and vibrations, particularly the twisting of the central ethylene (B1197577) bond and phenyl rings. These motions provide a pathway for the excited state to return to the ground state without emitting a photon. However, when the molecules aggregate, these intramolecular motions are physically hindered. This blockage of non-radiative decay channels effectively closes the main energy dissipation route, forcing the excited state to decay radiatively, resulting in a significant enhancement of fluorescence. rsc.orgmdpi.com

For example, studies on cyanostilbene derivatives show a drastic increase in fluorescence intensity when a poor solvent like water is added to a solution in a good solvent like THF or acetone, inducing aggregation. rsc.orgmdpi.com In one study, the emission intensity of a cyanostilbene derivative dramatically increased when the water fraction (f_w) in a THF/water mixture reached 50%, with the emission maximum also showing a significant red-shift. mdpi.com Detailed spectroscopic analysis can even distinguish different types of aggregates, such as H-dimers and J-dimers, which form as precursors to larger crystalline structures. rsc.org

Table 2: Characteristics of AIE in Cyanostilbene Derivatives

| System | Observation | Mechanism | Ref. |

|---|---|---|---|

| Cyanostilbene derivative in THF/water | Drastic fluorescence increase with higher water fraction | Restriction of intramolecular motion upon aggregation | mdpi.com |

| CN-MBE in acetone/water | Evolution of distinct emissive species (monomer, H-dimer, J-dimer, H-aggregates) with increasing water fraction | J-dimer acts as a precursor for larger aggregates leading to crystal formation | rsc.org |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides critical insights into the dynamic processes that occur in the excited state, on timescales ranging from femtoseconds to nanoseconds.

Excited-State Lifetimes and Decay Kinetics

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This lifetime is determined by the rates of all possible decay processes, both radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing, isomerization).

For push-pull stilbenes, the excited-state lifetime is profoundly influenced by the solvent polarity. rsc.org Studies on trans-4-nitrostilbene (t-NSB) revealed that its S₁ state lifetime decreases by three orders of magnitude, from approximately 60 picoseconds (ps) in high-polarity solvents to as low as 60 femtoseconds (fs) in nonpolar solvents. rsc.org This dramatic change is due to the solvent's ability to modulate the relative energy levels of the S₁ state and nearby triplet states, which alters the efficiency of intersystem crossing (ISC)—a key non-radiative decay path. rsc.org In highly viscous or rigid environments, such as propylene (B89431) glycol or a silica (B1680970) matrix, some deactivation pathways can be eliminated, leading to stabilization and longer lifetimes. nih.gov

The decay kinetics are often complex and cannot be described by a single exponential decay. For DANS in nonpolar solvents, the decay is characterized by multiple stages, including an initial fast vibrational relaxation (~15 ps) followed by slower deactivation steps (e.g., 80 ps and 950 ps in cyclohexane). researchgate.net

Ultrafast Dynamics and Energy Relaxation Pathways

Upon photoexcitation to the Franck-Condon (FC) region of the S₁ state, push-pull stilbenes undergo a series of ultrafast relaxation processes. For DANS, excitation is followed by an ultrafast conversion to a quinoid-like structure. nih.gov The subsequent relaxation pathways are highly competitive and depend on the molecular conformation and solvent environment.

The primary de-excitation channels include:

Singlet Pathway : This involves internal conversion (IC) from the S₁ state back to the S₀ state, often proceeding through a twisted geometry known as a conical intersection (CI). For trans-DANS, however, this pathway is hindered by a significant energy barrier on the S₁ potential energy surface. nih.gov

Triplet Pathway : In many cases, this is the dominant pathway. It involves intersystem crossing (ISC) from the S₁ state to a triplet state (e.g., T₂), followed by internal conversion within the triplet manifold (T₂ → T₁) and a final ISC step from T₁ back to the S₀ ground state. nih.gov This T₁ state is often a metastable trap, from which the molecule can return to either the trans or cis ground state configuration. rsc.org

In polar solvents, the S₁ state is stabilized, making ISC energetically less favorable and allowing other pathways, like twisting along the central double bond, to become more prominent. rsc.org Kerr-gate emission measurements on DCS have shown that its dynamics on the sub-picosecond timescale primarily reflect solvent relaxation rather than complex electronic state kinetics, indicating a very rapid initial charge transfer. researchgate.netacs.org

Coherent Vibrational Motion in Excited States

In some ultrafast spectroscopic experiments, it is possible to observe coherent vibrational motion, where a vibrational mode is impulsively excited by the laser pulse, causing the atoms to oscillate in unison. This appears as a periodic modulation, or "quantum beat," superimposed on the fluorescence decay signal.

For DANS in nonpolar solvents, an oscillatory component with a period of about 1.1 ps was observed in the early-time fluorescence spectra. researchgate.net This oscillation was attributed to the coherent vibrational motion of the nitrophenyl/aminophenyl torsion, a key structural coordinate. This motion modulates the electronic properties of the molecule, and therefore its fluorescence, providing a direct window into the vibrational dynamics that accompany electronic relaxation. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR), Raman, and Inelastic Neutron Scattering (INS), probe the vibrational modes of a molecule. These modes are sensitive to molecular structure, conformation, and intermolecular interactions.

For complex molecules like this compound, assigning the rich vibrational spectra can be challenging. Combining experimental results with computational methods like Density Functional Theory (DFT) is crucial for a reliable assignment of the observed vibrational bands.

Studies on 4-(dimethylamino)benzaldehyde, a structural component of the target molecule, have utilized INS spectroscopy combined with periodic DFT calculations to assess its structure and dynamics in the crystalline state. nih.gov This approach allows for an excellent description of both the external phonon modes (related to the crystal lattice) and the internal low-frequency molecular vibrations. The analysis revealed crystal field splitting for modes involving the dimethylamino group, highlighting the sensitivity of vibrational modes to the specific crystalline environment. nih.gov Such techniques can provide detailed information on how molecules "communicate" with their surroundings through intermolecular forces like C-H···O hydrogen bonds and π-π stacking interactions. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups and probing the vibrational modes within a molecule. For this compound, the FT-IR spectrum is expected to exhibit characteristic bands corresponding to its constituent parts.

Key expected vibrational modes would include:

N-H stretching vibrations from the primary amino group (-NH2), typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic rings and the vinyl group.

C=C stretching vibrations of the aromatic rings and the central ethylenic bridge, usually observed in the 1500-1650 cm⁻¹ region.

C-N stretching vibrations associated with both the amino and dimethylamino groups.

N-H bending vibrations from the amino group.

Changes in the electronic structure upon ICT can influence the bond strengths and, consequently, the positions and intensities of these vibrational bands. For instance, an increased charge transfer character in the excited state could lead to a decrease in the C=C double bond character of the ethylenic bridge, resulting in a red shift (lower wavenumber) of its stretching frequency in time-resolved IR experiments.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl groups of -N(CH₃)₂ |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic Ring |

| C=C Stretch (Vinyl) | ~1600 - 1650 | Ethylenic Bridge |

| C-N Stretch | 1250 - 1360 | Aromatic Amine |

| N-H Bend | 1550 - 1650 | Primary Amine (-NH₂) |

Note: The exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy Investigations

Raman spectroscopy, which detects inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of the non-polar parts of a molecule, such as the C=C bonds of the stilbene backbone.

For this compound, key Raman active modes would include:

The symmetric C=C stretch of the ethylenic bridge.

The breathing modes of the aromatic rings.

Vibrations associated with the C-N bonds.

Time-resolved Raman spectroscopy is a valuable tool for studying the structural dynamics of molecules in their excited states. In push-pull stilbenes, this technique can track changes in vibrational frequencies that occur during and after the ICT process, offering insights into the evolving molecular geometry.

Similar to the FT-IR data, specific Raman spectral data for this compound is not extensively documented in public research. The following table outlines the generally expected Raman shifts for relevant vibrational modes in similar molecules.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| C=C Stretch (Vinyl) | ~1590 - 1640 | Ethylenic Bridge |

| Aromatic Ring Breathing | ~990 - 1010 | Aromatic Ring |

| C-H Bend (Aromatic) | ~1150 - 1180 | Aromatic Ring |

| C-N Stretch | ~1200 - 1300 | Aromatic Amine |

Note: These values are approximate and can vary based on experimental conditions and the specific molecular conformation.

Correlation of Vibrational Modes with Intramolecular Charge Transfer (ICT)

The phenomenon of intramolecular charge transfer is intrinsically linked to changes in the electronic and, consequently, the vibrational structure of this compound. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating part of the molecule (the amino and dimethylamino groups and the adjacent phenyl ring), to the lowest unoccupied molecular orbital (LUMO), which is more centered on the electron-accepting portion and the ethylenic bridge.

This charge redistribution leads to a significant increase in the dipole moment of the molecule in the excited state compared to the ground state. This change in electronic distribution directly impacts the bond orders of the atoms involved in the conjugated system.

Specifically, the ICT process is expected to:

Decrease the bond order of the central C=C double bond: This is because the LUMO often has an anti-bonding character with respect to this bond. A decrease in bond order would lead to a lower vibrational frequency (red shift) for the C=C stretching mode in the excited state.

Increase the bond order of the C-C single bonds within the aromatic rings and connecting to the vinyl group: This would result in a higher vibrational frequency (blue shift) for these stretching modes.

Affect the C-N bond character: The increased electron-donating character of the nitrogen atoms in the excited state could alter the C-N bond lengths and their corresponding vibrational frequencies.

By using time-resolved vibrational spectroscopies (such as transient absorption, time-resolved IR, or Raman), it is possible to observe these shifts in vibrational frequencies on ultrafast timescales. worktribe.com The dynamics of these spectral shifts provide direct evidence for the occurrence of ICT and can be used to map the structural evolution of the molecule as it relaxes from the initially excited state to the charge-transfer state. worktribe.com For instance, the appearance of new vibrational bands in the excited-state spectrum can indicate structural modifications, such as twisting around the C-C single bonds, which can facilitate the charge transfer process. worktribe.com

Scientific Literature Lacks Detailed Photophysical Data for this compound

A thorough review of available scientific literature reveals a significant lack of in-depth research on the excited-state photophysics and dynamics of the specific chemical compound This compound . While databases confirm its existence and provide basic structural and spectral data, the detailed experimental and theoretical studies necessary to construct an article based on the requested outline are not present in the public domain.

The user-provided outline requires a detailed analysis of highly specific photophysical phenomena, including:

Intramolecular Charge Transfer (ICT) Mechanisms: A breakdown of Planar Intramolecular Charge Transfer (PICT) and Twisted Intramolecular Charge Transfer (TICT) states.

Solvent Effects: The impact of solvent polarity and viscosity on these ICT processes.

Photoisomerization Pathways: An examination of the trans-to-cis isomerization mechanism.

Conical Intersections: The role of these critical points in the photoisomerization dynamics.

This level of detail is extensively documented for related "push-pull" stilbene derivatives, such as 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) and 4-(dimethylamino)-4'-cyanostilbene (DCS) . scilit.commdpi.comresearchgate.netacs.orgrsc.org In these molecules, the presence of a strong electron-donating group (like dimethylamino) and a strong electron-accepting group (like nitro or cyano) creates a pronounced dipole moment that changes significantly upon photoexcitation, driving the well-studied ICT processes.

However, the specified compound, this compound, is a "push-push" stilbene, featuring two electron-donating groups (amino and dimethylamino). The electronic behavior and excited-state dynamics of such a system are expected to differ fundamentally from their "push-pull" counterparts. The driving force for the formation of highly polar TICT states, for instance, would be substantially weaker.

Due to the absence of specific research findings for this compound concerning PICT/TICT states, solvent-dependent dynamics, and photoisomerization pathways involving conical intersections, it is not possible to generate a scientifically accurate and informative article that adheres to the strict constraints of the provided outline for this particular compound. Extrapolating data from electronically dissimilar "push-pull" stilbenes would lead to a factually incorrect and misleading representation of the target molecule's photophysics.

Excited State Photophysics and Dynamics

Non-Radiative Deactivation Processes

Internal conversion is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). For stilbenic systems, the primary IC pathway is the torsional motion around the central ethylenic double bond. mdpi.com After excitation to the S₁ state, the molecule twists towards a perpendicular geometry where the S₁ and S₀ potential energy surfaces approach each other or intersect (conical intersection). This facilitates a very fast, efficient return to the ground state. The efficiency of this process is a major reason why many stilbene (B7821643) derivatives are weakly fluorescent in solution at room temperature. For amino-substituted stilbenes, while the torsional barrier might be slightly higher, this twisting motion remains a dominant deactivation channel. mdpi.com

Intersystem crossing is a non-radiative process involving a change in spin multiplicity, typically from a singlet state to a triplet state (e.g., S₁ → T₁). wikipedia.org Once in the triplet state, the molecule can undergo isomerization on the triplet potential energy surface or return to the ground state via phosphorescence or non-radiative decay. The probability of ISC is generally low for stilbene itself but can be enhanced by the presence of certain substituents or heavy atoms. researchgate.net For push-pull stilbenes, the energy gap between the S₁ and nearby triplet states (Tₙ) is a key factor. In some substituted stilbenes, particularly those with nitro groups, the triplet pathway becomes more significant. mdpi.com For 4-Amino-4'-(N,N-dimethylamino)stilbene, with two amino-based donor groups, the S₁-Tₙ energy gap is expected to be relatively large, suggesting that direct ISC from the relaxed S₁ state may not be a major deactivation pathway compared to internal conversion via twisting.

| Deactivation Pathway | Description | Expected Significance for this compound |

| Internal Conversion (IC) | S₁ → S₀ non-radiative decay, primarily via twisting around the C=C bond. | High, likely the dominant pathway in low-viscosity solvents. |

| Intersystem Crossing (ISC) | S₁ → T₁ non-radiative decay, involving a spin flip. | Low to moderate, generally less competitive than IC for amino-stilbenes. |

| Fluorescence | S₁ → S₀ radiative decay. | Competes with IC; its efficiency is sensitive to environmental viscosity. |

Upon excitation, this compound undergoes significant electronic and structural reorganization. The molecule transitions to an excited state with some degree of intramolecular charge transfer character, which alters bond lengths and angles. The central C=C bond, which has a double bond character in the ground state, gains more single bond character in the excited state, facilitating rotation. Concurrently, the phenyl-to-C and phenyl-to-N bonds may gain more double bond character.

In push-pull systems, especially in polar solvents, this reorganization can lead to the formation of a twisted intramolecular charge transfer (TICT) state. This involves rotation not only around the central C=C bond but also around the C-N bonds of the amino and dimethylamino groups. Studies on related molecules like 4-(N,N-dimethylamino)-4'-nitrostilbene have shown that twisting of the substituent groups can be a significant relaxation pathway. researchgate.net For this compound, twisting of the dimethylamino group is a plausible deactivation channel that would compete with the main stilbenic C=C torsion.

Mechanisms of Aggregation-Induced Emission

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. wikipedia.org This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect.

The most widely accepted mechanism for AIE is the restriction of intramolecular rotation (RIR). ntu.edu.tw In dilute solutions, molecules like stilbene derivatives can freely undergo low-frequency torsional motions, particularly around the central C=C bond and the C-phenyl single bonds. These rotations act as efficient non-radiative decay channels, dissipating the excitation energy as heat and thus quenching fluorescence.

For a molecule like this compound, which possesses multiple rotatable groups (the two phenyl rings relative to the ethylenic bridge, and the C-N bonds), these intramolecular rotations are active in solution, leading to low fluorescence quantum yields. However, when the molecules are aggregated in a solid, crystal, or in a poor solvent, their physical movement is sterically hindered by neighboring molecules. This rigidification of the molecular structure effectively blocks the non-radiative decay pathways that rely on rotational motion. With the non-radiative channels deactivated, the excited state energy is instead released through the radiative channel, leading to a dramatic increase in fluorescence intensity. wikipedia.orgubd.edu.bn Therefore, this compound is a potential candidate for exhibiting AIE properties due to its inherent structural flexibility.

| State | Molecular Motion | Dominant De-excitation Pathway | Emission |

| Solution (Dilute) | Active intramolecular rotations (e.g., C=C torsion). | Non-radiative decay (Internal Conversion). | Weak |

| Aggregate/Solid | Restricted intramolecular rotations. | Radiative decay (Fluorescence). | Strong |

Restriction of Intramolecular Vibration (RIV)

The concept of Restriction of Intramolecular Vibration (RIV) is an extension of the more commonly known Restriction of Intramolecular Rotation (RIR) and is a key mechanism explaining the phenomenon of Aggregation-Induced Emission (AIE). nih.gov In solution, molecules like this compound can dissipate excitation energy through non-radiative pathways, including intramolecular rotations and vibrations of the phenyl rings and the vinyl bridge. These motions are efficient channels for de-excitation, leading to low fluorescence quantum yields in dilute solutions.

However, in the aggregated state or in a rigid matrix, these low-frequency intramolecular vibrations are sterically hindered. This restriction blocks the non-radiative decay channels, forcing the excited molecule to decay radiatively through fluorescence. This results in a significant enhancement of the emission intensity, a hallmark of the AIE effect. nih.govnih.gov While the RIR model, focusing on the rotation of single bonds, has been widely used to explain AIE in many systems, the RIV model provides a more comprehensive picture by considering the suppression of various vibrational modes. nih.gov

For push-pull stilbenes, the amino and dimethylamino groups act as strong electron donors. Upon excitation, a significant charge transfer occurs, leading to a more polar excited state with altered bond orders and geometries. The subsequent relaxation involves various vibrational modes. In an aggregated state, the close packing of molecules restricts these vibrational motions, thus enhancing the fluorescence quantum yield.

While specific data for this compound is not available, the general principle of RIV in similar AIE-active molecules is well-established. The table below illustrates hypothetical changes in photophysical properties upon aggregation, based on typical observations for AIE-active stilbene derivatives.

Table 1: Hypothetical Photophysical Properties of this compound in Different States

| State | Fluorescence Quantum Yield (ΦF) | Excited-State Lifetime (τ) | Dominant Deactivation Pathway |

|---|---|---|---|

| Dilute Solution | Low | Short | Non-radiative (Intramolecular Vibrations/Rotations) |

| Aggregated State/Solid State | High | Long | Radiative (Fluorescence) |

Intermolecular Interactions in Aggregated State

In the aggregated state, the photophysical properties of this compound are heavily influenced by intermolecular interactions. The formation of aggregates can lead to new, red-shifted emission bands compared to the monomer emission in solution. koreascience.kr This phenomenon is often attributed to the formation of ground-state dimers or higher aggregates. koreascience.kr

The nature of these intermolecular interactions in push-pull stilbenes is complex and can include:

π-π Stacking: The planar aromatic rings can stack on top of each other. The geometry of this stacking (e.g., H-aggregation vs. J-aggregation) significantly affects the electronic coupling and, consequently, the absorption and emission spectra. In many AIE systems, a non-parallel, twisted stacking arrangement prevents strong exciton (B1674681) coupling that would otherwise quench fluorescence.

Hydrogen Bonding: The presence of the primary amino group (-NH2) allows for the formation of intermolecular hydrogen bonds. These interactions can play a crucial role in directing the molecular packing in the solid state and can enhance the rigidity of the aggregate, further promoting emission via the RIV mechanism.

Dipole-Dipole Interactions: As a push-pull system, this compound is expected to have a significant ground-state dipole moment, which increases upon excitation. These dipole moments can lead to strong electrostatic interactions in the aggregated state, influencing the molecular arrangement and the energy of the excited states.

Studies on related stilbene derivatives have shown that the presence of polar substituents is crucial for the formation of fluorescent ground-state complexes in concentrated solutions. koreascience.kr The aggregation process can be studied by observing changes in the absorption and fluorescence spectra as a function of concentration or by changing the solvent composition to induce aggregation.

The table below summarizes the expected effects of aggregation on the spectral properties of a typical push-pull stilbene derivative.

Table 2: Expected Spectral Changes of this compound Upon Aggregation

| Property | In Dilute Solution | In Aggregated State |

|---|---|---|

| Absorption Maximum (λ_abs) | Monomer absorption | May show broadening or a new, red-shifted shoulder |

| Emission Maximum (λ_em) | Monomer emission | Often red-shifted and significantly enhanced in intensity |

| Fluorescence Intensity | Weak | Strong (Aggregation-Induced Emission) |

Applications in Advanced Functional Materials

Non-Linear Optical (NLO) Materials

Stilbene-based chromophores are at the forefront of research into organic non-linear optical (NLO) materials. Their large hyperpolarizabilities, stemming from the extended π-conjugated system and donor-acceptor substitutions, make them superior to many traditional inorganic materials for applications involving the manipulation of light.

Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a non-linear optical process where two photons with the same frequency interact with a non-linear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. Materials with high SHG efficiency are crucial for laser frequency conversion.

While direct SHG data for 4-Amino-4'-(N,N-dimethylamino)stilbene is not extensively reported, its derivatives, particularly the organic salt 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST), are benchmark materials for SHG. researchgate.netnih.gov DAST crystals exhibit exceptionally large second-order NLO coefficients. researchgate.net For instance, at a fundamental wavelength of 1907 nm, DAST shows a d₁₁ coefficient of 600 ± 200 pm/V. researchgate.net The high performance of DAST and related organic crystals like DSTMS (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate) and PNPA ((E)-4-((4-nitrobenzylidene)amino)-N-phenylaniline) has been shown to outperform common inorganic crystals like beta-barium borate (B1201080) (BBO) when using IR pump wavelengths between 1200 and 2000 nm. nih.gov This exceptional activity is attributed to the optimized alignment of the highly polarizable stilbazolium chromophores within the crystal lattice, a direct consequence of the molecular design originating from the stilbene (B7821643) backbone.

Two-Photon Absorption (TPA) Cross-Sections

Two-photon absorption (TPA) is the simultaneous absorption of two photons of identical or different frequencies in order to excite a molecule from one state (usually the ground state) to a higher energy electronic state. The efficiency of this process is quantified by the TPA cross-section (σ₂). Materials with high TPA cross-sections are sought after for applications in 3D microfabrication, optical data storage, and bio-imaging.

The TPA properties of stilbene derivatives are highly dependent on their molecular structure and the surrounding solvent environment. For the closely related compound 4,4'-Bis(dimethylamino)stilbene, theoretical calculations show that as the polarity of the solvent increases, the TPA cross-section also increases slightly. researching.cnbit.edu.cn

In the case of the push-pull chromophore 4-dimethylamino-4′-nitrostilbene (DANS), the solvent effect is also pronounced. Studies using the Z-scan technique have shown that the TPA cross-section corresponding to the intramolecular charge-transfer state tends to decrease as solvent polarity increases from less polar (chloroform) to more polar (dimethyl sulfoxide). researchgate.net However, another study measuring the TPA spectrum over a broad wavelength range found that while the TPA peak shifts systematically to longer wavelengths (from 834 nm to 892 nm) with increasing solvent polarity, the peak TPA cross-section value shows a large variation without a direct correlation to polarity, ranging from 160 GM to 240 GM. researchgate.net This highlights the complexity of intermolecular interactions influencing the TPA response. researchgate.net

| Solvent | Dielectric Constant | TPA Peak Wavelength (nm) | TPA Cross-Section (GM) | Reference |

|---|---|---|---|---|

| Isobutyl Isobutyrate | 4 | 834 | ~160 | researchgate.net |

| 1,3-Dioxolane | - | - | 240 | researchgate.net |

| Dimethyl Sulfoxide (B87167) (DMSO) | 48 | 892 | - | researchgate.net |

| Chloroform | 4.81 | - | Higher Value | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | 48 | - | Lower Value | researchgate.net |

1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Design Principles for Enhanced Hyperpolarizability (β)

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. The design of molecules with large β values is a primary goal in NLO materials research. For stilbene-based systems, several key principles guide the enhancement of hyperpolarizability:

Donor-Acceptor (Push-Pull) Architecture : The most effective strategy is to create a "push-pull" system by substituting the stilbene core with a strong electron-donating group (like -NH₂ or -N(CH₃)₂) at one end and a strong electron-accepting group (like -NO₂) at the other. nih.gov This creates a large change in dipole moment between the ground and excited states, which is directly related to a high β value. acs.org

Extended π-Conjugation : The delocalized π-electron system of the stilbene bridge is crucial for mediating the charge transfer from the donor to the acceptor. Extending this conjugation length generally increases the hyperpolarizability, although a trade-off with optical transparency must be considered.

Solvent and Environmental Effects : The polarity of the surrounding medium can significantly influence the electronic structure and thus the hyperpolarizability of the chromophore. researching.cn For DANS, the significant change in the dipole moment from the ground to the excited state makes its properties highly sensitive to the environment. nih.govacs.org

Role in Opto-Electronic Devices (e.g., electro-optic modulators)

Electro-optic (EO) modulators are devices that change the phase, polarization, or amplitude of light in response to an applied electric field. Materials with a large EO coefficient (r) and a low dielectric constant (ε) are essential for high-speed, low-power devices.

The organic salt DAST is an exemplary material for EO applications due to its outstanding properties. researchgate.net It combines very large electro-optic coefficients with low dielectric constants. researchgate.net For example, at a wavelength of 1535 nm, DAST has an r₁₁₁ coefficient of 47 ± 8 pm/V, while its dielectric constant ε₁ is only 5.2 ± 0.4. researchgate.net This favorable combination makes it a highly interesting material for near-infrared electro-optic applications. researchgate.net The performance of DAST is largely due to the electronic contribution of its extended π-conjugation system. researchgate.net Composite films of DAST with carbon nanotubes have also been explored to enhance electrical conductivity and optical response for device applications. rsc.org

| Wavelength (nm) | EO Coefficient (r₁₁₁) (pm/V) | Reference |

|---|---|---|

| 800 | 77 ± 8 | researchgate.net |

| 820 | 400 ± 150 | researchgate.net |

| 1535 | 47 ± 8 | researchgate.net |

Fluorescent Probes and Sensors in Chemical and Environmental Contexts

The sensitivity of the electronic structure of donor-acceptor stilbenes to their local environment makes them excellent candidates for fluorescent probes. Their fluorescence properties, such as emission wavelength and quantum yield, can change dramatically in response to changes in solvent polarity and viscosity.

Sensing of Solvent Polarity and Viscosity in Materials

Solvatochromism is the phenomenon where the color (absorption or emission wavelength) of a substance changes with the polarity of the solvent. Push-pull stilbenes are strongly solvatochromic because their ground and excited states have very different dipole moments and are therefore stabilized to different extents by polar solvents. researching.cnacs.org

For stilbene-based probes, an increase in solvent polarity typically leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state, reducing the energy gap for fluorescence. researching.cn For example, protic solvents that can form hydrogen bonds with the donor group (like the dimethylamino group) can stabilize the ground state, leading to a relative blue shift compared to aprotic polar solvents. biomedgrid.com The fluorescence quantum yield of these probes is also highly sensitive to the environment, often showing very low emission in polar solvents like water and high emission in non-polar, hydrophobic environments. nih.gov This "switch-like" behavior is highly advantageous for sensing applications, providing a high signal-to-noise ratio. nih.gov This property allows these molecules to act as fluorescent probes to report on the local polarity and viscosity within materials, such as monitoring protein interactions or the properties of polymer films. nih.gov

pH Sensing in Non-Biological Matrices

The principle of using donor-acceptor stilbenes as pH sensors lies in the protonation and deprotonation of the terminal amino groups, which directly modulates the intramolecular charge transfer (ICT) characteristics of the molecule. For this compound, both the primary amino (-NH2) group and the dimethylamino (-N(CH3)2) group can interact with protons. In acidic environments, the nitrogen atoms become protonated, which significantly weakens their electron-donating ability. This change in the electronic structure alters the absorption and fluorescence spectra of the compound, allowing for optical detection of pH changes.

While specific studies focusing solely on this compound for pH sensing in non-biological matrices are not extensively detailed in the literature, a closely related derivative, 4-Dimethylamino-4′-nitrostilbene (DANS), is noted for its utility as a proton/acid indicator. sigmaaldrich.com The underlying mechanism is analogous, where the interaction with H+ ions alters the ICT character and, consequently, the photophysical response. This suggests the potential of embedding such dyes into polymer films, sol-gels, or other solid-state matrices to create reusable, solid-state pH sensors. The sensitivity of the fluorescence to the local environment would be a key parameter in the development of such materials.

Detection of Specific Environmental Analytes (e.g., microplastics)

A significant application of donor-acceptor stilbene derivatives is in the detection of environmental pollutants, most notably microplastics. Research has demonstrated that 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), a nitro-derivative of the subject compound, serves as a versatile and sensitive fluorescent dye for identifying and discriminating microplastics in aqueous environments. sigmaaldrich.comavantorsciences.com

The detection mechanism is based on the dye's solvatochromic properties. DANS efficiently absorbs into the various polymers that constitute microplastics. avantorsciences.com The polarity of the polymer matrix surrounding the dye molecule influences the energy of its excited state. avantorsciences.com This results in a distinct shift of the fluorescence emission spectrum depending on the type of plastic. avantorsciences.com When illuminated with UV light, stained microplastics emit light of a specific color, ranging from blue to red, which allows for straightforward polymer identification. sigmaaldrich.comavantorsciences.com This method enables various analysis strategies, from simple visualization with epifluorescence microscopy to more advanced quantification using confocal microscopy. avantorsciences.com

The table below summarizes the observed fluorescence of DANS when absorbed by common types of microplastics, illustrating the dye's capability to differentiate between them based on emission color.

| Polymer Type | Abbreviation | Observed Fluorescence Emission |

|---|---|---|

| Polyamide | PA | Blue |

| Polyethylene terephthalate | PET | Green |

| Polyvinyl chloride | PVC | Yellow-Green |

| Polypropylene | PP | Orange |

| Low-density polyethylene | LDPE | Red |

This data is based on the solvatochromic shifts reported for the derivative 4-dimethylamino-4'-nitrostilbene (DANS). avantorsciences.com

Components for Organic Electronic and Optoelectronic Devices

Stilbene derivatives are a well-established class of organic molecules with properties suitable for electronic and optoelectronic applications. Their rigid, conjugated structure facilitates charge transport, while the donor-acceptor nature allows for tunable, high-efficiency light emission.

While this compound itself is not commonly cited as a primary component in high-performance OLED or OPV device literature, its structural motifs are highly relevant. Related donor-acceptor molecules are potential candidates for these technologies. For instance, trans-4-(dimethylamino)-4'-cyanostilbene (DCS) has been thoroughly investigated as a material that exhibits strong solvatochromism, a high fluorescence quantum yield, and a very short excited-state lifetime, all of which are desirable properties for emissive materials in OLEDs. researchgate.net The function of many efficient OLED emitters is based on twisted intramolecular charge transfer (TICT), a phenomenon characteristic of donor-acceptor molecules. researchgate.net The combination of an amino donor and a conjugated stilbene bridge in the subject compound provides a fundamental framework that could be incorporated into more complex designs for hole-transporting or emissive layers in OLEDs.

Stilbene-based compounds are used commercially as fluorescent materials and optical brighteners. mdpi.com Their application in display technologies is an area of active research. The goal is to create dyes that are highly soluble in common processing solvents and exhibit strong luminescence in the solid state, a critical requirement for use in displays. Research into derivatives of 4,4′-bis(2-benzoxazolyl)stilbene (BBS), for example, focuses on adding various substituents to the stilbene core. mdpi.com These modifications are designed to improve solubility in organic solvents and to prevent fluorescence quenching, which often occurs when dye molecules stack together in the solid state. mdpi.com The introduction of groups like amino and substituted amino functions, as seen in this compound, is a strategy to tune these solid-state properties and achieve bright, stable emission in the blue or greenish-blue part of the spectrum, which is valuable for full-color displays. mdpi.com

Laser Dyes and Photonic Applications

Substituted stilbene molecules are widely utilized as highly effective laser dyes, particularly for generating blue light. lumtec.com.tw These dyes are known for their high chemical and thermal stability, good conversion efficiency, and broad tuning ranges, making them suitable for use in scientific research applications like spectroscopy. lumtec.com.tw

A prominent example from this class is Stilbene 420. It is used as the active gain medium in dye lasers and is typically pumped by UV sources such as excimer lasers or the frequency-doubled output of Nd:YAG lasers. lumtec.com.twlumtec.com.tw Research on the spectral properties of Stilbene 420 shows that it can achieve high conversion efficiencies and produce a narrow laser output. lumtec.com.tw The robust performance of stilbene-based laser dyes underscores their importance in photonic applications that require coherent, tunable light in the violet-to-blue region of the spectrum. lumtec.com.tw

| Property | Value / Description | Reference |

|---|---|---|

| Dye Name | Stilbene 420 | lumtec.com.tw |

| Typical Wavelength Range | 400 - 450 nm | lumtec.com.tw |

| Peak Laser Wavelength | 425 nm | lumtec.com.tw |

| Pump Source | UV Lasers (e.g., Nd:YAG, Excimer) | lumtec.com.twlumtec.com.tw |

| Reported Conversion Efficiency | Up to 9.26% | lumtec.com.tw |

| Key Features | High stability, good efficiency, broad tuning range | lumtec.com.tw |

Structure Property Relationships and Molecular Engineering

Impact of Electron-Donating and Electron-Withdrawing Substituents

The photophysical properties of stilbene (B7821643) derivatives are highly sensitive to the nature of the substituents on the phenyl rings. In the case of 4-Amino-4'-(N,N-dimethylamino)stilbene, we have a push-pull system with two electron-donating groups (EDGs), an amino group (-NH₂) and a dimethylamino group (-N(CH₃)₂). The introduction of N-phenyl substituents on the 4-amino group can further modulate these properties, a phenomenon described as the "amino conjugation effect". nih.govacs.orgntu.edu.tw This effect leads to a more planar ground-state geometry around the nitrogen atom, enhancing conjugation and resulting in a red shift of both absorption and fluorescence spectra. nih.govacs.orgntu.edu.tw